

(R)-1,3-Butanediamine: A Technical Guide to Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: 1,3-Butanediamine, (R)-

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For Researchers, Scientists, and Drug Development Professionals

(R)-1,3-Butanediamine (CAS: 44391-42-6), a chiral diamine, is a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its stereospecific structure makes it a critical component for introducing chirality in asymmetric synthesis and for creating polymers with unique properties. This technical guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

(R)-1,3-Butanediamine is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity and available grades can vary between suppliers, and it is crucial to consult the product specifications and certificates of analysis for specific applications.

Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and specifications are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

Supplier	Product Name	CAS Number	Purity/Grades	Additional Information
Sigma-Aldrich (Merck)	(3R)-butane-1,3-diamine	44391-42-6	Typically $\geq 95\%$	Offers various quantities for research and development purposes. Detailed technical data sheets and safety data sheets are available on their website. [1]
BLD Pharm	(R)-Butane-1,3-diamine	44391-42-6	Various purities available	Provides product specifications including storage conditions. Related diamine derivatives are also available.
Enamine	(R)-butane-1,3-diamine	44391-42-6	Typically $>95\%$	A well-known supplier of building blocks for drug discovery.
PubChem	1,3-Butanediamine, (R)-	44391-42-6	N/A	While not a direct supplier, PubChem provides a comprehensive list of chemical vendors for this compound. [2]

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-butanediamine is presented below. It is important to note that some of these properties may refer to the racemic mixture, and slight variations may exist for the pure (R)-enantiomer.

Property	Value
Molecular Formula	C ₄ H ₁₂ N ₂ [2]
Molecular Weight	88.15 g/mol [2]
Boiling Point	Approximately 118 °C
Appearance	Colorless liquid or solid (depending on temperature)
Solubility	Soluble in water

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application of (R)-1,3-Butanediamine in a laboratory setting. This section outlines methodologies for its synthesis, purification, and analysis.

Enantioselective Synthesis of (R)-1,3-Butanediamine

The asymmetric synthesis of chiral 1,3-diamines is a topic of significant interest in organic chemistry.[\[3\]](#)[\[4\]](#) One common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the product. While a specific, detailed protocol for the synthesis of (R)-1,3-Butanediamine is not readily available in a single source, a general and adaptable methodology based on the reduction of a chiral precursor is outlined below. This protocol is a composite of established methods for the synthesis of chiral amines.[\[5\]](#)

Protocol: Asymmetric Reduction of a Chiral β -Amino Ketone

This method involves the stereoselective reduction of a chiral β -amino ketone, which can be synthesized from readily available starting materials.

Step 1: Synthesis of a Chiral N-Sulfinyl β -Amino Ketone

- To a solution of a suitable enolate and a chiral N-sulfinylimine, add a Lewis acid catalyst (e.g., $\text{Ti}(\text{OEt})_4$) at low temperature ($-78\text{ }^\circ\text{C}$).
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Quench the reaction with a saturated aqueous solution of NH_4Cl .
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Step 2: Diastereoselective Reduction of the Ketone

- Dissolve the purified chiral N-sulfinyl β -amino ketone in a suitable solvent (e.g., THF).
- Cool the solution to $-78\text{ }^\circ\text{C}$ and add a reducing agent (e.g., L-Selectride®) dropwise.
- Stir the reaction at low temperature for several hours until completion (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

- Dissolve the resulting N-sulfinyl-1,3-diamino alcohol in methanol.
- Add a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
- Concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt of (R)-1,3-Butanediamine.
- The free diamine can be obtained by neutralization with a base and subsequent extraction.

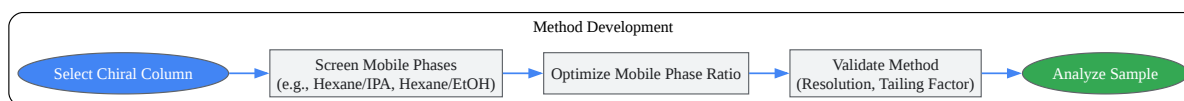
Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and is essential for determining the enantiomeric purity of (R)-1,3-Butanediamine.^[6]^[7]

Protocol: Chiral HPLC Analysis

- **Column:** A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or Pirkle-type columns.^[7]
- **Mobile Phase:** The mobile phase composition is critical for achieving separation and is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and analyte.^[8]
- **Detection:** UV detection is commonly used, typically at a wavelength where the analyte or a derivatized form absorbs.
- **Sample Preparation:** The sample should be dissolved in the mobile phase or a compatible solvent. Derivatization with a UV-active chromophore may be necessary if the analyte has poor UV absorbance.

Example Workflow for Chiral HPLC Method Development:



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Caption: A simplified workflow for developing a chiral HPLC method.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of (R)-1,3-Butanedi-amine.

Protocol: NMR Sample Preparation and Data Acquisition

- Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- For ^1H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans is usually required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.^[9]

Expected Spectral Features:

- ^1H NMR: The spectrum will show distinct signals for the protons on the butane backbone and the amine groups. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
- ^{13}C NMR: The spectrum will display four signals corresponding to the four carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment.

Applications in Synthesis

(R)-1,3-Butanedi-amine is a versatile building block with significant applications in both materials science and pharmaceutical development.

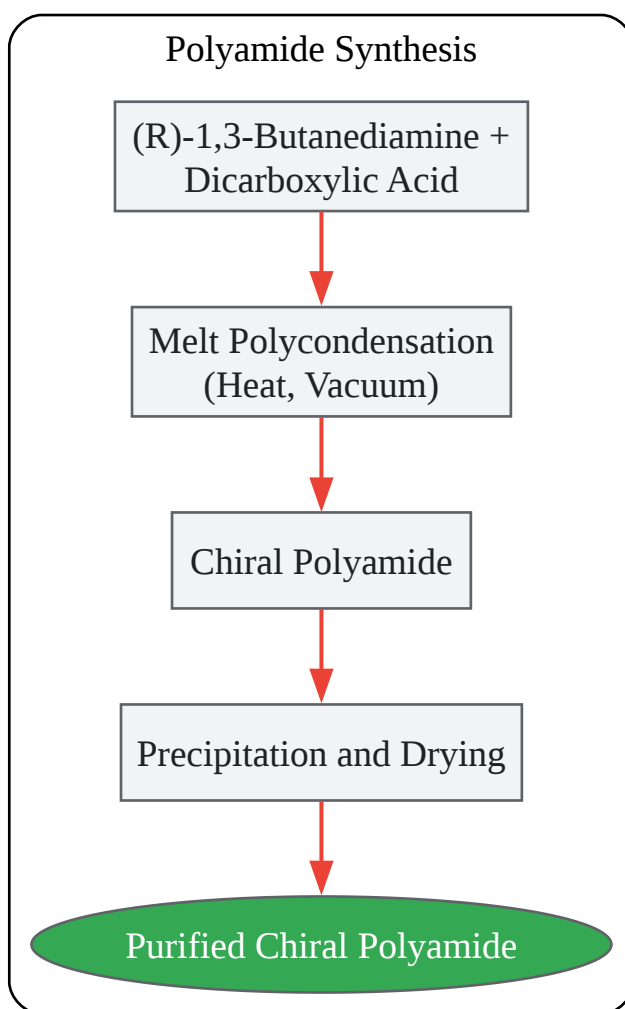
Synthesis of Chiral Polyamides

The use of chiral diamines in the synthesis of polyamides can impart unique properties to the resulting polymers, such as improved thermal stability and specific recognition capabilities.

Protocol: Synthesis of a Chiral Polyamide via Melt Polycondensation

- In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine equimolar amounts of (R)-1,3-Butanediamine and a dicarboxylic acid (e.g., adipic acid).
- Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers to initiate polymerization.
- Continue heating and stirring for several hours, gradually increasing the temperature and applying a vacuum to remove the water formed during the condensation reaction.
- The resulting polymer can be isolated and purified by precipitation in a non-solvent.

Logical Flow of Polyamide Synthesis:



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Caption: A flowchart illustrating the synthesis of a chiral polyamide.

Role in Asymmetric Synthesis and Drug Discovery

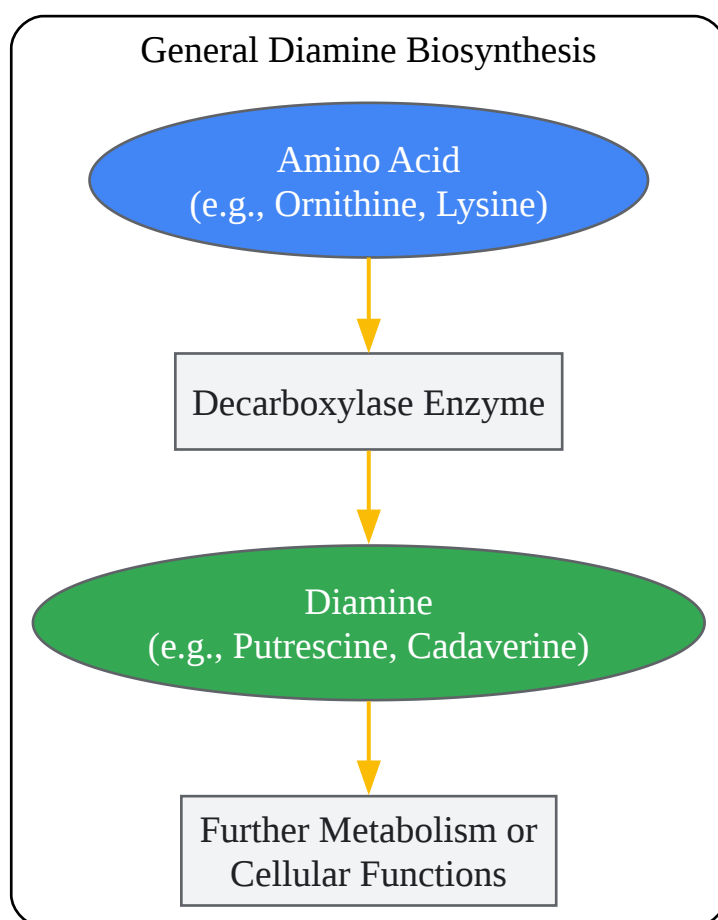
Chiral diamines are crucial in asymmetric synthesis, where they can act as chiral ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction.^[10] The presence of two stereochemically defined nitrogen atoms allows for the formation of well-defined transition states, leading to high enantioselectivity.

In drug discovery, the incorporation of chiral centers is often critical for biological activity.^[11] Enantiomers of a drug can have significantly different pharmacological and toxicological profiles. (R)-1,3-Butanediamine serves as a valuable chiral building block for the synthesis of

complex drug candidates, allowing for the precise introduction of a chiral diamine motif. Vicinal diamines, in particular, are important structural components in many bioactive compounds and are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds used in medicinal chemistry.[12]

Signaling Pathway Context:

While a specific signaling pathway directly modulated by (R)-1,3-Butanediamine is not prominently documented, the broader class of diamines, such as putrescine and cadaverine, are known to be involved in various cellular processes.[13][14] These naturally occurring diamines are synthesized through specific metabolic pathways.[15][16] The diagram below illustrates a generalized biosynthetic pathway for diamines, providing a conceptual framework for how such molecules are produced in biological systems.



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Caption: A simplified diagram of a common diamine biosynthesis pathway.

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